REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([C:19]#[N:20])(O[Si](C)(C)C)[CH2:6]1)=[O:4].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[H][H]>CO.[OH-].[OH-].[Pd+2]>[CH3:1][O:2][C:3]([CH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]([CH2:19][NH2:20])[CH2:6]1)=[O:4] |f:1.2,5.6.7|
|
Name
|
3-cyano-3-trimethylsilanyloxy-indan-1-carboxylic acid methyl ester
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Quantity
|
5.79 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CC(C2=CC=CC=C12)(O[Si](C)(C)C)C#N
|
Name
|
|
Quantity
|
5.71 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.21 g
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Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
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Type
|
CUSTOM
|
Details
|
The solution was stirred for 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
After this time, the reaction mixture was filtered through Celite and typically used filtrate in the next step (Example 60D)
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 30 mL of methylene chloride and 20 mL of a saturated aqueous solution of sodium carbonate
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 15 mL of methylene chloride
|
Type
|
WASH
|
Details
|
the combined aqueous layers were washed with 40mL of a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic solution was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CC(C2=CC=CC=C12)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.65 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |